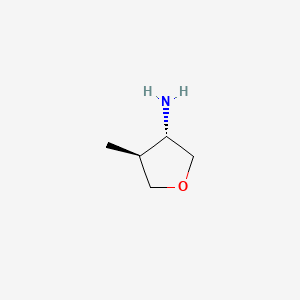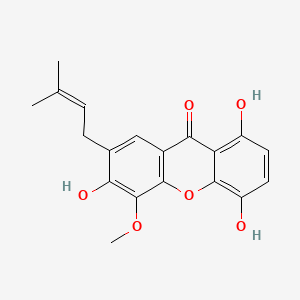
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone
Übersicht
Beschreibung
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone is an antimicrobial agent that can be isolated from the genus Garcinia . It inhibits S. aureus and B. cereus with MIC values of 128 μg/mL and 200 μg/mL, respectively .
Molecular Structure Analysis
The molecular formula of this compound is C19H18O6 . The structure includes a xanthone backbone, which is a tricyclic compound with two phenyl rings and a central carbonyl group .Chemical Reactions Analysis
This compound is known for its antimicrobial activity. It inhibits S. aureus and B. cereus with MIC values of 128 μg/mL and 200 μg/mL, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 342.34, a density of 1.4±0.1 g/cm3, a boiling point of 579.7±50.0 °C at 760 mmHg, and a flash point of 211.2±23.6 °C .Wissenschaftliche Forschungsanwendungen
Chemical Constituents Identification : This compound was identified as one of the chemical constituents of Garcinia xanthochymus, a plant known for its diverse pharmacological properties (Song, 2015).
Antiprotozoal Activity : A study on Chrysochlamys tenuis isolated various prenylated xanthones, including 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, and evaluated their antiprotozoal activity against Plasmodium falciparum and Trypanosoma cruzi. Some compounds showed moderate to high antimalarial potency (Molinar‐Toribio et al., 2006).
Antioxidant Properties : Research on the constituents of Anaxagorea luzonensis A. GRAY found new xanthones, including this compound, with some compounds demonstrating antioxidant activity (Gonda et al., 2000).
Cytotoxicity Studies : A study on Garcinia bracteata revealed the isolation of various prenylxanthones, including this compound, which exhibited significant cytotoxicity against human leukemic cell lines (Niu et al., 2018).
Synthesis and Antibacterial Activity : A paper focused on the synthesis of prenylated 1,3-dihydroxyxanthone, closely related to this compound, and its moderate antibacterial activity against Escherichia coli (Yuanita et al., 2023).
Anti-HIV and Cytotoxic Properties : Another study on the root bark of Garcinia edulis reported the isolation of a new isoprenylated xanthone with significant anti-HIV-1 protease and cytotoxic activities (Magadula, 2010).
Wirkmechanismus
Target of Action
The primary targets of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone are Staphylococcus aureus and Bacillus cereus . These are bacterial species that can cause various infections in humans.
Mode of Action
This compound acts as an antimicrobial agent . It interacts with the bacterial cells, inhibiting their growth and proliferation.
Result of Action
The result of the action of this compound is the inhibition of the growth of S. aureus and B. cereus . This leads to a decrease in the number of these bacteria, thereby preventing or treating infections caused by them.
Action Environment
Eigenschaften
IUPAC Name |
1,4,6-trihydroxy-5-methoxy-7-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-9(2)4-5-10-8-11-16(23)14-12(20)6-7-13(21)18(14)25-17(11)19(24-3)15(10)22/h4,6-8,20-22H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZQNNUVXEIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)OC)OC3=C(C=CC(=C3C2=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157401 | |
| Record name | 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160623-47-2 | |
| Record name | 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160623-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: Is there any further research available on the specific biological activity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone?
A2: The provided research article focuses on the isolation and structural elucidation of this compound from Garcinia xanthochymus. [] It does not delve into the specific biological activities or pharmacological properties of this particular compound. Further research is needed to explore its potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





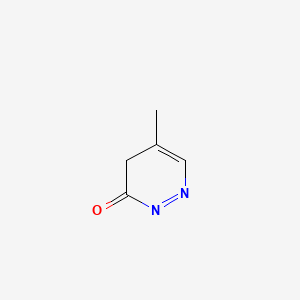


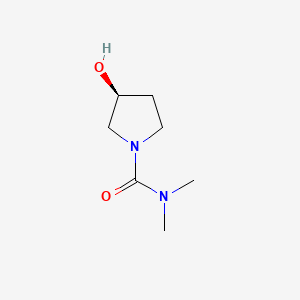


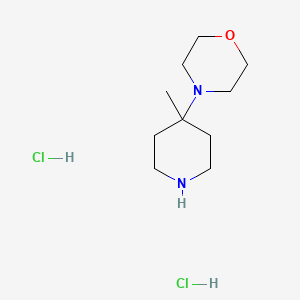
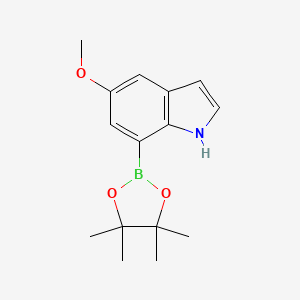
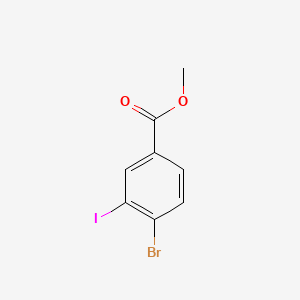
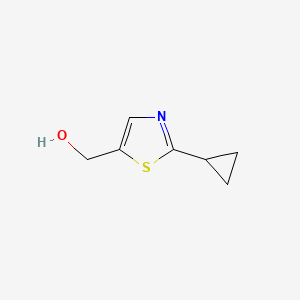
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)
